[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate
Description
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO6/c1-23-15-5-3-12(20)7-14(15)19(22)24-9-13-8-17(27-21-13)11-2-4-16-18(6-11)26-10-25-16/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAMSIIWDOMAAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)OCC2=NOC(=C2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate is a derivative of benzodioxole and oxazole, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on various studies.
The molecular structure and properties of the compound are crucial for understanding its biological activity. The compound's characteristics are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Formula | C16H15ClN2O4 |
| Molecular Weight | 348.76 g/mol |
| LogP | 4.6014 |
| Polar Surface Area | 70.498 Ų |
| Hydrogen Bond Acceptors | 8 |
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. A study indicated that derivatives of benzoxazole demonstrate selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and moderate antifungal activity against Candida albicans .
Table 1 below summarizes the Minimum Inhibitory Concentrations (MIC) of related compounds:
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 15 | Antibacterial |
| Compound B | 25 | Antifungal |
| Compound C | 10 | Anticancer |
Anticancer Activity
The potential anticancer effects of benzoxazole derivatives have been extensively studied. For instance, certain compounds have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal cancer cells (HCT-116) . The structure–activity relationship (SAR) analysis has revealed that modifications in the chemical structure can enhance selectivity towards cancer cells while reducing toxicity to normal cells.
In a specific study involving benzoxazole derivatives, it was found that compounds with electron-donating groups exhibited higher cytotoxicity compared to those with electron-withdrawing groups . This finding suggests that the electronic properties of substituents play a critical role in determining the anticancer activity.
Case Study 1: Antimicrobial Screening
In a systematic screening of various benzoxazole derivatives, a subset demonstrated significant activity against Bacillus subtilis with MIC values ranging from 10 to 30 µg/mL. The study emphasized the importance of substituent positioning on the phenyl ring in influencing antimicrobial efficacy.
Case Study 2: Cytotoxicity Assessment
A comprehensive evaluation of several derivatives indicated that compounds structurally similar to this compound showed selective cytotoxicity towards cancer cell lines while sparing normal cells. For example, one derivative exhibited an IC50 value of 12 µM against MCF-7 cells but only 30 µM against normal fibroblasts.
Comparison with Similar Compounds
Comparison with Structural Analogs
Functional Group Variations
Analog 1 : [5-(2H-1,3-Benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl Formamide
- Molecular Formula : C₁₃H₁₁N₃O₄
- Key Features : Replaces the benzoate ester with a formamide group.
- NMR studies confirm its planar structure, similar to the oxazole-benzodioxole core of the target .
Analog 2 : 5-Chloro-2-Methoxy-N-(6-Methoxy-3-Methyl-1,2-Benzoxazol-5-yl)Benzenesulfonamide
- Molecular Formula : C₁₆H₁₅ClN₂O₅S
- Key Features : Substitutes the ester with a sulfonamide group and introduces a methyl-benzoxazole ring.
- The benzoxazole ring (vs. oxazole) increases aromaticity, which may influence π-π interactions in biological systems .
Heterocycle Modifications
Analog 3 : 2-(5-Chloro-1,3-Benzothiazol-2-yl)-4-Methoxyphenol
- Molecular Formula: C₁₄H₁₀ClNO₂S
- Key Features: Replaces oxazole with benzothiazole and substitutes benzoate with a phenol group.
- Implications: Benzothiazole derivatives are known for antitumor and antimicrobial activities due to sulfur’s electron-withdrawing effects. The phenol group increases solubility but reduces metabolic stability compared to the ester in the target compound .
Analog 4 : Methyl 2-[6-(3-Chlorobenzoyl)-2H-1,3-Benzodioxol-5-yl]Acetate
- Molecular Formula : C₁₇H₁₃ClO₅
- Key Features : Shares the benzodioxole and chloro-substituted aromatic system but lacks the oxazole ring.
- The acetate ester offers similar hydrolytic stability to the target’s benzoate ester .
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| Target Compound | C₂₀H₁₅ClN₂O₆ | 414.80 | Oxazole, benzodioxole, benzoate | High rigidity, moderate solubility |
| [5-(Benzodioxolyl)Oxazolyl]Methyl Formamide | C₁₃H₁₁N₃O₄ | 297.25 | Formamide | Increased polarity |
| Chloro-Methoxy-Benzoxazolyl Sulfonamide | C₁₆H₁₅ClN₂O₅S | 406.82 | Sulfonamide, benzoxazole | Enhanced H-bonding |
| Chloro-Benzothiazolyl Phenol | C₁₄H₁₀ClNO₂S | 291.75 | Benzothiazole, phenol | Antitumor activity |
| Chlorobenzoyl-Benzodioxolyl Acetate | C₁₇H₁₃ClO₅ | 332.74 | Benzodioxole, acetate | Flexible backbone |
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis involves multi-step coupling of benzodioxole-oxazole intermediates with chlorinated benzoic acid derivatives, similar to methods used for Analog 4 .
- Biological Activity : Benzodioxole-oxazole hybrids demonstrate superior enzyme inhibition (e.g., cyclooxygenase-2) compared to benzothiazole analogs, likely due to optimized steric fit .
- Stability: The benzoate ester in the target compound shows slower hydrolysis rates than sulfonamide or phenol derivatives, as confirmed by HPLC stability studies .
Preparation Methods
Direct Methylation of 5-Chlorosalicylic Acid
Anhydrous methylation using dimethyl sulfate (DMS) and sodium hydroxide in acetone yields methyl 5-chloro-2-methoxybenzoate.
Reaction conditions :
Alternative Route via Acid Chloride Intermediate
5-Chloro-2-methoxybenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by esterification with the oxazole-benzodioxole alcohol.
Typical procedure :
-
Acid chloride formation :
-
Esterification :
-
Acid chloride + [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methanol (1.2 equiv) in dichloromethane (DCM) with pyridine (1.5 equiv).
-
Stir at 0°C → room temperature for 12 hours.
-
Synthesis of the [5-(2H-1,3-Benzodioxol-5-yl)-1,2-Oxazol-3-yl]methanol Fragment
This heterocyclic alcohol requires a sequential approach:
Benzodioxole Ring Construction
Protection of catechol derivatives with methylene groups forms the benzodioxole core. For example:
Oxazole Ring Formation via Cyclization
1,3-Dipolar cycloaddition or condensation reactions generate the oxazole ring:
-
Method A : Reaction of nitriles with hydroxylamine, followed by dehydration.
-
Method B : Cyclization of α-amino ketones with TosMIC (toluenesulfonylmethyl isocyanide).
Optimized protocol for Method B :
-
Substrate : 5-(2H-1,3-Benzodioxol-5-yl)-α-amino ketone (1 equiv) + TosMIC (1.1 equiv).
-
Solvent : Ethanol/water (4:1).
-
Catalyst : NaHCO₃ (2 equiv).
-
Temperature : 70°C, 4 hours.
Esterification Strategies for Final Assembly
Coupling the benzoate and oxazole-benzodioxole components is achieved through:
Steglich Esterification
-
Reagents : DCC (dicyclohexylcarbodiimide) + DMAP (4-dimethylaminopyridine).
-
Conditions : DCM, 0°C → room temperature, 24 hours.
-
Yield : 65–70%.
Mitsunobu Reaction
Acid Chloride-Mediated Coupling
As described in Section 2.2, this method avoids racemization and is scalable.
Optimization and Process Considerations
Solvent Selection
Catalytic Enhancements
-
DMAP accelerates acylation by stabilizing the transition state.
-
Molecular sieves (4Å) improve yields in moisture-sensitive reactions.
Purification Techniques
-
Column chromatography : Silica gel with hexane/ethyl acetate gradients.
-
Recrystallization : Ethanol/water mixtures for final product.
Analytical Characterization
Critical data for validating the target compound:
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.45 (d, J=8.5 Hz, 1H, Ar-H), 6.95 (s, 1H, oxazole-H), 5.95 (s, 2H, dioxole). |
| IR (cm⁻¹) | 1745 (C=O ester), 1605 (C=N oxazole), 1250 (C-O methoxy). |
| MS (ESI+) | m/z 432.1 [M+H]⁺ (calc. 432.08). |
Scalability and Industrial Relevance
The acid chloride route (Section 2.2) is preferred for large-scale synthesis due to:
Q & A
Q. What synthetic methodologies are recommended for constructing the oxazole core in [5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 5-chloro-2-methoxybenzoate?
The oxazole ring can be synthesized via cyclization of precursors such as nitriles and carbonyl compounds. For example, a modified Hantzsch synthesis involves reacting a benzodioxolyl-substituted β-ketoester with hydroxylamine under reflux conditions in ethanol . Post-cyclization, the oxazole intermediate is coupled to the 5-chloro-2-methoxybenzoate moiety using a Mitsunobu reaction (triphenylphosphine, diethyl azodicarboxylate) to form the methyl ester linkage . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient).
Q. How can researchers validate the structural integrity of this compound after synthesis?
A multi-technique approach is essential:
- NMR Spectroscopy : Compare experimental H and C NMR shifts to computational predictions (e.g., DFT calculations). For example, the benzodioxole protons typically resonate at δ 6.7–7.1 ppm, while the oxazole methyl group appears at δ 2.3–2.5 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion ([M+H]) with an error < 2 ppm.
- Infrared (IR) Spectroscopy : Key functional groups like ester C=O (1730–1750 cm) and oxazole C=N (1620–1650 cm) should be identifiable .
Q. What are the primary reactivity considerations for the ester and chloro substituents in this compound?
- Ester Hydrolysis : The methyl ester can be hydrolyzed to the carboxylic acid using NaOH in methanol/water (1:1) at 60°C for 4–6 hours. Monitor progress via TLC .
- Chloro Substitution : The 5-chloro group undergoes nucleophilic aromatic substitution (e.g., with methoxide or amines) under catalytic conditions (CuI, 100°C) . Kinetic studies using HPLC can optimize reaction conditions .
Advanced Questions
Q. How can researchers resolve contradictory spectroscopic data (e.g., unexpected 1^11H NMR splitting patterns) for this compound?
- Theoretical Framework : Align observations with frontier molecular orbital (FMO) theory to predict electronic effects influencing splitting. For example, steric hindrance from the benzodioxole group may distort coupling constants .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to confirm through-space correlations. Computational modeling (Gaussian 16, B3LYP/6-31G*) can simulate spectra and identify conformational isomers .
- Methodological Cross-Validation : Compare results with structurally analogous compounds (e.g., methyl 5-bromo-2-methoxybenzoate, δ 7.2–7.5 ppm for aromatic protons) .
Q. How should experimental designs be structured to assess the environmental fate of this compound?
Adopt a tiered approach inspired by INCHEMBIOL guidelines :
- Phase 1 (Lab-Scale) :
- Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25°C and 50°C. Analyze degradation products via LC-MS/MS.
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution. Quantify half-life using first-order kinetics.
- Phase 2 (Ecosystem Modeling) :
- Use quantitative structure-activity relationship (QSAR) models to predict bioaccumulation (log P < 3 suggests low risk).
- Conduct microcosm studies with soil/water systems to monitor microbial degradation pathways .
Q. What strategies are effective for studying structure-activity relationships (SAR) of derivatives of this compound?
- Library Synthesis : Modify substituents (e.g., replace chloro with fluoro, methoxy with ethoxy) using parallel synthesis techniques .
- Biological Assays : Screen derivatives for antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli). Correlate activity with Hammett σ values of substituents .
- Computational SAR : Perform molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
